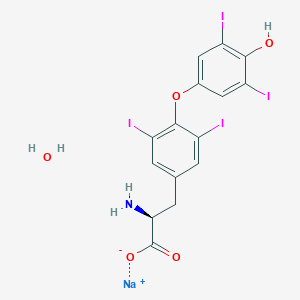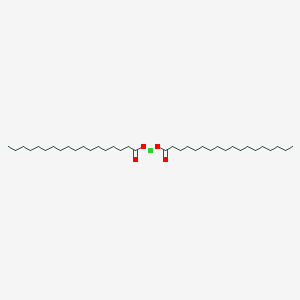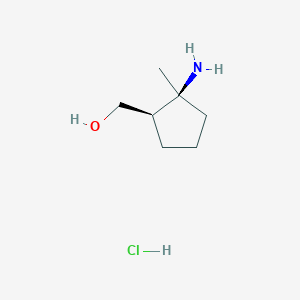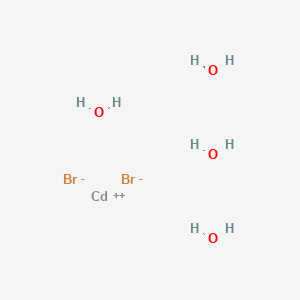
4,6-Dichloropyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,6-Dichloropyridine-2,3-diamine-related compounds involves complex reactions, including modified Chichibabin reactions and catalytic reductions. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized using 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene as starting materials through three-step reactions, leading to the creation of polyimides with exceptional solubility and thermal stability (Huang et al., 2017).
Molecular Structure Analysis
The molecular structure of 4,6-Dichloropyridine-2,3-diamine and its derivatives is pivotal in determining their chemical reactivity and physical properties. For example, the structure of a tris-sulfonyl derivative obtained from the diamine was elucidated through X-ray analysis, demonstrating the importance of molecular geometry in understanding the compound's chemical behavior (Katritzky et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving 4,6-Dichloropyridine-2,3-diamine derivatives are diverse, leading to the formation of polyimides with varied properties. For instance, the oxidative condensation reaction of benzylamines with acetophenones, catalyzed by 4,6-dihydroxysalicylic acid under air, produces 2,4,6-trisubstituted pyridines, showcasing the compound's versatility in synthesizing complex molecules (Dong et al., 2019).
Physical Properties Analysis
The physical properties of polymers derived from 4,6-Dichloropyridine-2,3-diamine, such as solubility, thermal stability, and mechanical strength, are significantly influenced by the compound's molecular structure. These polymers exhibit excellent solubility in organic solvents, high thermal stability with glass transition temperatures exceeding 300°C, and outstanding mechanical properties, including tensile strength and modulus of elasticity (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties of 4,6-Dichloropyridine-2,3-diamine-related compounds, such as reactivity with various chemicals and potential for forming diverse chemical bonds, underpin their application in synthesizing novel polyimides. These compounds participate in reactions that yield materials with low dielectric constants, high thermal stability, and resistance to moisture absorption, making them suitable for advanced applications in electronics and materials science (Guan et al., 2014).
Applications De Recherche Scientifique
Chemistry and Properties of Pyridine Derivatives
The chemistry of pyridine derivatives, including compounds similar to 4,6-Dichloropyridine-2,3-diamine, has been extensively reviewed, emphasizing the preparation procedures, properties, and complex compounds of such ligands. These compounds exhibit a range of important properties including spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity, suggesting a potential area of interest for further investigation into analogues of 4,6-Dichloropyridine-2,3-diamine (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Research into functionalized quinazolines and pyrimidines, compounds related to pyridine derivatives, highlights their application in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs), which may suggest potential applications for 4,6-Dichloropyridine-2,3-diamine derivatives in developing new optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Solid-State NMR Spectroscopy
In the field of solid-state nuclear magnetic resonance (NMR) spectroscopy, the study of quadrupolar halogens, including chlorine-35/37, provides valuable insights into the structural and electronic properties of halogenated compounds. This research may have implications for understanding the structural characteristics of 4,6-Dichloropyridine-2,3-diamine at the molecular level, potentially aiding in the development of new materials or pharmaceuticals (Bryce & Sward, 2006).
Regioselectivity in Bromination
Studies on the regioselectivity of bromination in unsymmetrical dimethylpyridines, which are related to the structural motif of 4,6-Dichloropyridine-2,3-diamine, shed light on the inductive effects of nitrogen in the pyridine ring and the bromination patterns in methyl groups. Such insights are crucial for synthetic chemistry, potentially influencing the development of novel synthetic pathways or the optimization of existing ones for compounds like 4,6-Dichloropyridine-2,3-diamine (Thapa, Brown, Balestri, & Taylor, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
4,6-dichloropyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-1-3(7)10-5(9)4(2)8/h1H,8H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSSLNPZAKXSRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624917 |
Source


|
| Record name | 4,6-Dichloropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloropyridine-2,3-diamine | |
CAS RN |
24484-99-9 |
Source


|
| Record name | 4,6-Dichloro-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24484-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B35757.png)






